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Compound of Interest

Compound Name:
5-benzyl-1H-1,2,4-triazole-3-

carboxylic acid

CAS No.: 107469-72-7

Cat. No.: B2506577

Get Quote

Executive Summary
CAS 107469-72-7, chemically identified as 3-Benzyl-1H-1,2,4-triazole-5-carboxylic acid, is a

heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in

the development of enzyme inhibitors and receptor ligands. As a research-grade compound

with limited public physicochemical data, this guide provides a structural analysis, predicted

property matrix, and rigorous experimental protocols for establishing its solubility profile in a

drug discovery context.

Chemical Identity & Structural Characterization[1][2]
[3]
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Property Detail

CAS Registry Number 107469-72-7

IUPAC Name 3-Benzyl-1H-1,2,4-triazole-5-carboxylic acid

Synonyms

5-Benzyl-1H-1,2,4-triazole-3-carboxylic acid; 3-

(Phenylmethyl)-1H-1,2,4-triazole-5-carboxylic

acid

Molecular Formula C₁₀H₉N₃O₂

Molecular Weight 203.20 g/mol

SMILES O=C(O)C1=NNC(CC2=CC=CC=C2)=N1

Structural Features
1,2,4-Triazole core (amphoteric), Carboxylic

acid (acidic), Benzyl group (lipophilic)

Structural Insight
The molecule features a 1,2,4-triazole ring substituted with a carboxylic acid at position 5 and a

benzyl group at position 3.[1][2][3][4] This dual functionality defines its solubility behavior:

Acidic Domain: The carboxylic acid (COOH) provides pH-dependent solubility, ionizing at pH

> pKa (approx. 3.5–4.5).

Lipophilic Domain: The benzyl group increases LogP, limiting aqueous solubility in the un-

ionized state.

H-Bonding: The triazole ring acts as both a hydrogen bond donor (NH) and acceptor (N),

facilitating solubility in polar aprotic solvents like DMSO.

Physical Properties Matrix
Due to the absence of pharmacopeial monographs for this specific intermediate, the following

values represent a synthesis of predicted data based on structural analogs and standard

chemical principles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

http://casget.com/107469-72-7
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah9884f479?context=bbe
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3h99def073?context=bbe
https://fluorochem.co.uk/product/F839229/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2506577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Prediction Confidence Level

Appearance White to off-white solid powder High (Observed)

Melting Point
> 150°C (Decomposition likely

>200°C)
Medium (Analogous)

pKa (Acidic) 3.5 – 4.2 (Carboxylic acid) High (Predicted)

pKa (Basic) ~2.5 (Triazole nitrogen) Medium (Predicted)

LogP (Octanol/Water) ~1.5 – 1.8 Medium (Predicted)

Hygroscopicity Low to Moderate Medium

Solubility Profile & Formulation Strategy
Understanding the solubility landscape is critical for assay reproducibility. The compound

exhibits pH-dependent aqueous solubility.

Solvent Compatibility Table
Solvent Solubility Rating Application

DMSO High (> 50 mM) Primary stock solution solvent.

DMF High (> 50 mM) Alternative stock solvent.

Ethanol Moderate (~10-20 mM)
Co-solvent for biological

assays (check precipitation).

Water (Neutral pH) Low (< 1 mM)
Poor solubility due to

protonated acid/lipophilic tail.

PBS (pH 7.4) Moderate
Ionization of COOH improves

solubility vs. water.

0.1 M NaOH High
Forms the sodium salt

(Carboxylate), highly soluble.

0.1 M HCl Low
Protonation leads to

precipitation.
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Formulation Logic
Stock Preparation: Always prepare primary stocks in 100% DMSO (anhydrous) to prevent

hydrolysis or precipitation. A concentration of 10 mM or 20 mM is standard.

Aqueous Dilution: When diluting into aqueous buffers, ensure the final pH remains above the

pKa (approx. 4.5) to maintain the ionized, soluble carboxylate form.

"Crash-Out" Risk: Rapid dilution of a high-concentration DMSO stock into a low-pH (acidic)

buffer will likely cause immediate precipitation.

Visualization: Solubility Decision Tree
The following diagram outlines the logic for selecting the appropriate solvent system based on

the assay requirements.
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Caption: Decision logic for solvent selection based on pH-dependent ionization behavior of

CAS 107469-72-7.
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Experimental Methodologies
Since specific literature values are scarce, the following protocols are designed to empirically

validate the compound's properties in your specific laboratory setting.

Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, verified stock for downstream assays.

Calculate Mass: For 1 mL of 10 mM solution:

Weighing: Weigh approx. 2.0 – 2.5 mg of CAS 107469-72-7 into a sterile, amber glass vial

(to protect from potential light degradation). Record exact mass.

Solvent Addition: Add the calculated volume of anhydrous DMSO (Grade ≥ 99.9%) to

achieve exactly 10 mM.

Tip: Do not use water or buffers at this stage.

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath

at 37°C for 5 minutes.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination (PBS pH
7.4)
Objective: Determine the maximum soluble concentration in physiological buffer.

Preparation: Prepare a series of dilutions from the 10 mM DMSO stock into PBS (pH 7.4) in

a 96-well plate.

Target Concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM.

Ensure final DMSO concentration is constant (e.g., 1%).

Incubation: Shake the plate at room temperature for 2 hours (equilibrium).
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Filtration/Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

Analysis: Transfer supernatant to a UV-transparent plate. Measure absorbance at 254 nm or

280 nm (aromatic rings).

Validation: Compare absorbance against a standard curve prepared in 50:50 DMSO:Buffer

(where solubility is guaranteed). A drop in absorbance relative to the standard indicates

precipitation.

Stability & Handling Protocols
Storage Conditions: Store solid powder at 2–8°C (short term) or -20°C (long term) in a

desiccator. Protect from moisture.

Light Sensitivity: The triazole-benzyl motif is generally stable, but amber vials are

recommended as a precaution against UV-induced photo-oxidation.

Chemical Incompatibility: Avoid strong oxidizing agents. The carboxylic acid group will react

with bases to form salts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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